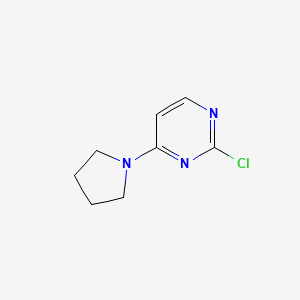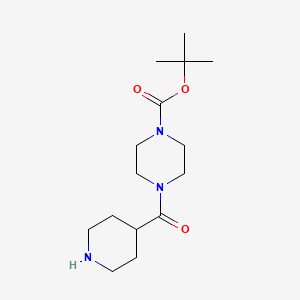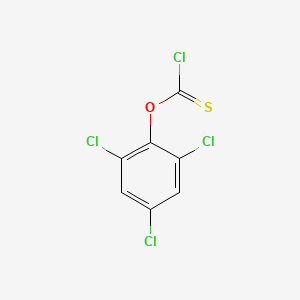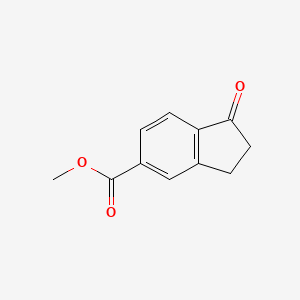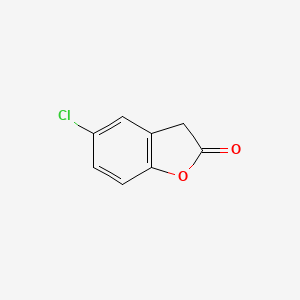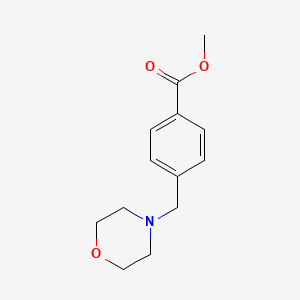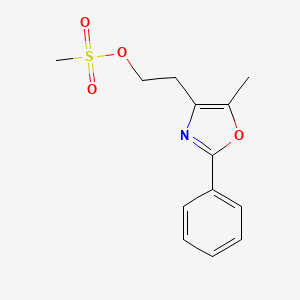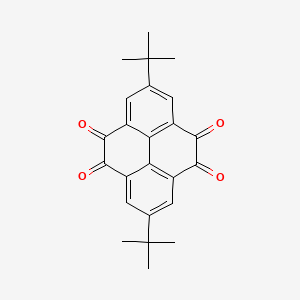
苯乙炔基二甲基硅烷
描述
- Phenylethynyldimethylsilane is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>Si .
- It belongs to the class of organosilicon compounds .
- The compound contains a phenyl group , an ethynyl group , and two methyl groups attached to a silicon atom.
Synthesis Analysis
- The synthesis of Phenylethynyldimethylsilane involves the reaction of phenylacetylene with chlorodimethylsilane .
- The reaction proceeds in two steps: first, the formation of an intermediate, followed by the addition of chlorodimethylsilane to the intermediate.
Molecular Structure Analysis
- The compound has a linear structure with the silicon atom at the center.
- The phenyl and ethynyl groups are attached to the silicon atom.
Chemical Reactions Analysis
- Phenylethynyldimethylsilane can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
- It can participate in cross-coupling reactions and form new carbon-silicon bonds.
Physical And Chemical Properties Analysis
- Phenylethynyldimethylsilane is a colorless liquid with a boiling point of around 201.1°C .
- It is flammable and should be handled with care.
科学研究应用
1. Resin Transfer Molding Application
- Summary of Application : Phenylethynyl terminated cooligoimides are mixed with a reactive diluent containing m-phenylene moiety to meet the processing requirements of resin transfer moulding (RTM) technology .
- Methods of Application : The blend shows low minimum melting viscosity (<1 Pa·s) and enlarged processing temperature window (260–361 °C). The relationship between the molecular weight of the blend and its melting stability was explored .
- Results or Outcomes : Upon curing at 380 °C for 2 h, the thermosetting polyimide resin demonstrates superior heat resistance (Tg =420–426 °C) .
2. Synthesis of Branched Phenylethynyl-Terminated Polyimides
- Summary of Application : A series of branched phenylethynyl-terminated polyimides (BPIs) are synthesized by incorporating branching units into the linear polyimides .
- Methods of Application : The molecular structures, thermal and rheological properties of the BPIs are investigated and characterized by FTIR, 1H NMR, elemental analysis, TGA and rheological test .
- Results or Outcomes : All the BPIs exhibit high transparency in the visible region, high solubility, excellent thermal stabilities, and melting processability. They have a relatively lower melt viscosity values compared to neat PI .
安全和危害
- Phenylethynyldimethylsilane is considered hazardous due to its potential effects on genetic defects and fertility .
- It may also be carcinogenic .
- Proper safety precautions should be followed during handling.
未来方向
- Research on Phenylethynyldimethylsilane could explore its applications in materials science, catalysis, and organic synthesis.
- Investigating its reactivity and potential derivatives may lead to novel compounds with useful properties.
Remember that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask!
属性
InChI |
InChI=1S/C10H11Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLZNOBDJHOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453756 | |
| Record name | PHENYLETHYNYLDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethynyldimethylsilane | |
CAS RN |
87290-97-9 | |
| Record name | PHENYLETHYNYLDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dimethylsilyl)-2-phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




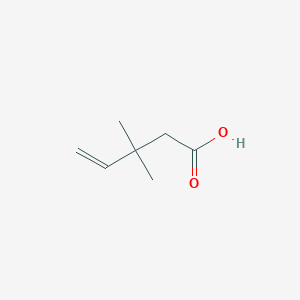
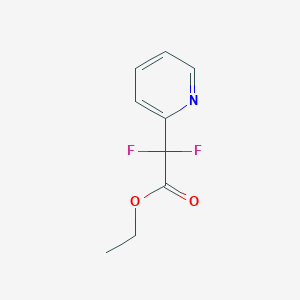
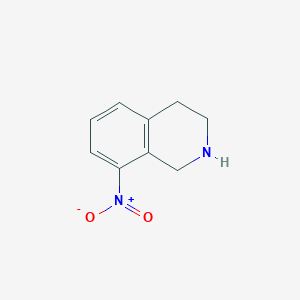
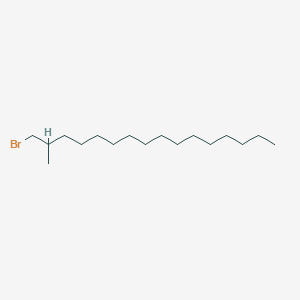
![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)
